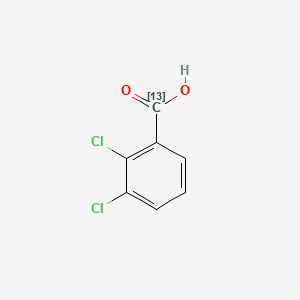

2,3-二氯苯甲酸-7-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dichlorobenzoic-7-13C, also known as 2,3-DCB-7-13C, is a derivative of 2,3-dichlorobenzoic acid (DCBA) and is a stable isotope of carbon-13. This compound has been used in a variety of scientific research applications due to its ability to form stable isotopes of carbon-13, which are essential for certain types of experiments. It is also used as a starting material for the synthesis of other compounds with carbon-13 isotopes.

科学研究应用

环境影响评估

对氯化化合物(如 2,4-二氯苯氧乙酸 (2,4-D))的研究突出了它们的广泛应用和环境持久性。研究重点关注这些化合物的毒理学和环境影响,表明 2,3-二氯苯甲酸-7-13C 在评估环境污染和降解机制方面可能具有相关性。氯化化合物在各种生态系统中的存在及其对非目标物种的影响强调了监测和管理这些污染物的重要性 (伊斯兰等,2017 年)。

分析化学和环境科学

在环境科学中使用稳定同位素(如 13C)提供了一种追踪碳通量和理解生物地球化学循环的工具。同位素比率质谱 (IRMS) 等技术可以分析生态系统中的碳通量,从而深入了解环境中碳的来源和汇。该方法可用于研究氯化化合物的降解途径,包括环境基质中的 2,3-二氯苯甲酸-7-13C (莫达克,2007 年)。

同位素标记研究

同位素标记化合物(如 2,3-二氯苯甲酸-7-13C)在代谢研究中非常有价值,使研究人员能够追踪化学物质通过生物系统的代谢途径。该应用在医学研究中尤为重要,其中 13C 标记化合物用于呼气测试以诊断代谢紊乱。这些测试的特异性和安全性证明了在类似生物医学研究背景下使用 2,3-二氯苯甲酸-7-13C 的潜力 (哈利迪和雷尼,1982 年)。

作用机制

Target of Action

The primary target of 2,3-Dichlorobenzoic Acid-13C It is known to be a key intermediate for the antiepileptic drug lamotrigine .

Mode of Action

The specific mode of action of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, it likely contributes to the drug’s ability to inhibit voltage-sensitive sodium channels, which stabilizes neuronal membranes and controls the release of excitatory amino acids .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dichlorobenzoic Acid-13C It is also an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,3-Dichlorobenzoic Acid-13C The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .

Result of Action

The molecular and cellular effects of 2,3-Dichlorobenzoic Acid-13C As an intermediate in the synthesis of Lamotrigine, its incorporation into the drug molecule contributes to the overall therapeutic effect of controlling seizures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dichlorobenzoic Acid-13C Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

属性

IUPAC Name |

2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661911 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184971-82-1 |

Source

|

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)